Cas no 14678-99-0 (1H-Pyrazol-5-amine, 1-(4-methylphenyl)-)

1H-Pyrazol-5-amine, 1-(4-methylphenyl)- structure
14678-99-0 structure
Product Name:1H-Pyrazol-5-amine, 1-(4-methylphenyl)-
CAS No:14678-99-0
MF:C10H11N3
MW:173.214441537857
CID:1321038
PubChem ID:21585111
Update Time:2025-04-20

1H-Pyrazol-5-amine, 1-(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-5-amine, 1-(4-methylphenyl)-
    • 1-P-TOLYL-1H-PYRAZOL-5-AMINE
    • 2-(4-METHYLPHENYL)-2H-PYRAZOL-3-YLAMINE
    • 2-(4-methylphenyl)pyrazol-3-amine
    • 2-P-TOLYL-2H-PYRAZOL-3-YLAMINE
    • AKOS005208358
    • 1-(P-Tolyl)-1H-pyrazol-5-amine
    • KS-6977
    • SCHEMBL1491115
    • DTXSID50616135
    • 5-Amino-1-p-tolylpyrazole
    • VDMMBTKYMRHQCI-UHFFFAOYSA-N
    • 14678-99-0
    • 1-p-Tolylpyrazol-5-amine
    • 1-(4-METHYLPHENYL)-1H-PYRAZOL-5-AMINE
    • 1-(4-methylphenyl)-5-aminopyrazole
    • MDL: MFCD09965521
    • Inchi: 1S/C10H11N3/c1-8-2-4-9(5-3-8)13-10(11)6-7-12-13/h2-7H,11H2,1H3
    • InChI Key: VDMMBTKYMRHQCI-UHFFFAOYSA-N
    • SMILES: N1(C(=CC=N1)N)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 173.09543
  • Monoisotopic Mass: 173.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 331.4±25.0 °C at 760 mmHg
  • Flash Point: 154.2±23.2 °C
  • PSA: 43.84
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1H-Pyrazol-5-amine, 1-(4-methylphenyl)- Security Information

1H-Pyrazol-5-amine, 1-(4-methylphenyl)- Pricemore >>

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